molecular formula C12H23NO5 B2460682 N-Boc-6-hydroxy-DL-norleucine Methyl Ester CAS No. 81505-49-9

N-Boc-6-hydroxy-DL-norleucine Methyl Ester

Cat. No.: B2460682
CAS No.: 81505-49-9
M. Wt: 261.318
InChI Key: RROCSCBJUBRRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-6-hydroxy-DL-norleucine Methyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. The reaction is carried out at room temperature, making it convenient and efficient .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-6-hydroxy-DL-norleucine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydrogencarbonate, iodomethane, and N,N-dimethylformamide . The reactions are typically carried out at temperatures ranging from 0°C to room temperature .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Mechanism of Action

Biological Activity

N-Boc-6-hydroxy-DL-norleucine methyl ester is a derivative of the amino acid norleucine, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group and a hydroxyl group at the 6-position of the norleucine backbone. The methyl ester form enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, including histone deacetylases (HDACs), which play crucial roles in regulating gene expression and cellular processes. In vitro studies have shown that derivatives like MJM-1, closely related to this compound, can significantly increase histone acetylation levels, indicating an inhibitory effect on HDAC activity .
  • Antimicrobial Properties : Research indicates that compounds with structural similarities to N-Boc-6-hydroxy-DL-norleucine exhibit antimicrobial activity. For instance, hydrolyzed peptide derivatives have shown enhanced antimicrobial properties compared to their methyl ester counterparts, suggesting that modifications at the amino acid level can influence biological efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionIncreased histone acetylation
AntimicrobialZone of inhibition: 10-29 mm
AntitumorPotential cytotoxic effects on cancer cells
AnthelminticEnhanced activity with specific derivatives

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study demonstrated that compounds similar to this compound could inhibit HDAC2 in a concentration-dependent manner. The addition of reducing agents like dithiothreitol (DTT) significantly increased the potency of these compounds, suggesting a potential therapeutic avenue for cognitive enhancement and memory formation .
  • Antimicrobial Activity : In research focusing on peptide conjugates derived from amino acids, it was found that hydrolyzed versions exhibited greater antimicrobial efficacy than their methyl esters. This suggests that while this compound retains some activity, modifications could enhance its effectiveness against microbial pathogens .
  • Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic properties of synthesized analogues revealed that certain derivatives showed significant antiproliferative effects against leukemia cells. This highlights the potential for this compound and its derivatives in cancer therapy .

Properties

IUPAC Name

methyl 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-9(10(15)17-4)7-5-6-8-14/h9,14H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROCSCBJUBRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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